5-Methylhexan-2-one tert-butylhydrazone

Description

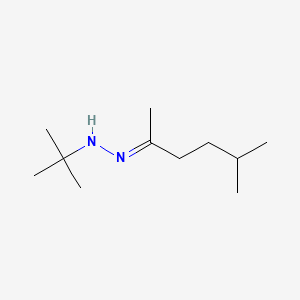

5-Methylhexan-2-one tert-butylhydrazone (CAS: 13706-86-0) is a hydrazone derivative synthesized from the aliphatic ketone 5-methylhexan-2-one and tert-butylhydrazine. Hydrazones are characterized by the functional group R₁R₂C=NNR₃R₄, where the carbonyl group of the ketone reacts with hydrazine derivatives. This compound is registered under the European Union regulatory framework (EC No. 237-241-8) as of May 31, 2018 .

Structurally, the tert-butylhydrazone group introduces steric bulk and alters reactivity compared to the parent ketone. It is frequently employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For example, it serves as a precursor in the multikilogram-scale synthesis of quaternary ammonium salts, as demonstrated in the production of deutetrabenazine intermediates .

Properties

CAS No. |

58654-36-7 |

|---|---|

Molecular Formula |

C11H24N2 |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2-methyl-N-[(E)-5-methylhexan-2-ylideneamino]propan-2-amine |

InChI |

InChI=1S/C11H24N2/c1-9(2)7-8-10(3)12-13-11(4,5)6/h9,13H,7-8H2,1-6H3/b12-10+ |

InChI Key |

CBLLQLCAUGKBOU-ZRDIBKRKSA-N |

Isomeric SMILES |

CC(C)CC/C(=N/NC(C)(C)C)/C |

Canonical SMILES |

CC(C)CCC(=NNC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Methylhexan-2-one tert-butylhydrazone typically involves the reaction of 5-Methylhexan-2-one with tert-butylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

5-Methylhexan-2-one tert-butylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

5-Methylhexan-2-one tert-butylhydrazone is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylhexan-2-one tert-butylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

2.1.1. Parent Ketone: 5-Methylhexan-2-one

The parent compound, 5-methylhexan-2-one (CAS: 110-12-3), is an aliphatic ketone with a methyl branch at the fifth carbon. It is widely used in organic synthesis, biocontrol agents, and food flavoring. For instance, it constitutes 4.36% of volatile metabolites in Bacillus strains for Fusarium head biocontrol and is detected in aged Korean soy sauce .

2.1.2. Alcohol Derivatives: 5-Methylhexan-2-ol

5-Methylhexan-2-ol (CAS: 58654-36-7) shares the same carbon skeleton but replaces the ketone group with a hydroxyl group. This structural difference reduces electrophilicity and increases hydrogen-bonding capacity, making it less reactive in nucleophilic additions but more polar .

2.1.3. Dione Derivative: 5-Methylhexane-2,3-dione

5-Methylhexane-2,3-dione (CAS: 1072-67-9) contains two ketone groups, enhancing its reactivity in cyclization and condensation reactions. This compound is often utilized in diketone-mediated syntheses .

2.1.4. Hydrazone Analogues

Compared to its parent ketone, 5-methylhexan-2-one tert-butylhydrazone exhibits reduced carbonyl reactivity due to conjugation with the hydrazine group. The tert-butyl substituent provides steric hindrance, influencing its stability and selectivity in further reactions .

Physicochemical Properties

Note: Data for the hydrazone’s boiling point is unavailable in the provided evidence. Values for analogues are estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.